5-(Aminomethyl)-2-chloropyridine
Overview
Description
5-(Aminomethyl)-2-chloropyridine: is an organic compound that belongs to the class of aminomethyl-substituted pyridines. It is characterized by a pyridine ring substituted with an aminomethyl group at the 5-position and a chlorine atom at the 2-position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-chloropyridine typically involves the chlorination of 2-chloropyridine followed by the introduction of the aminomethyl group. One common method involves the reaction of 2-chloropyridine with formaldehyde and ammonia under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in piperidine derivatives.
Scientific Research Applications
Chemistry: 5-(Aminomethyl)-2-chloropyridine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions of aminomethyl-substituted pyridines with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Chloropyridine: Lacks the aminomethyl group, making it less reactive in certain substitution reactions.
5-(Aminomethyl)-2-methylpyridine: Contains a methyl group instead of chlorine, leading to different reactivity and applications.
5-(Aminomethyl)-2-thiopyridine: Contains a sulfur atom instead of chlorine, which affects its chemical behavior and biological activity.
Uniqueness: 5-(Aminomethyl)-2-chloropyridine is unique due to the presence of both the aminomethyl and chlorine substituents. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPARFBOWIYMLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427314 | |
Record name | 5-(Aminomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97004-04-1 | |
Record name | 6-Chloro-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97004-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Aminomethyl)-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 5-Aminomethyl-2-chloropyridine and O-aryl, O-ethyl phosphoryl chlorides?
A1: The reaction between 5-Aminomethyl-2-chloropyridine and O-aryl, O-ethyl phosphoryl chlorides leads to the formation of novel amidophosphoric acid esters. [] This synthesis is particularly interesting because these esters have shown promising insecticidal activity against aphids. [] This finding highlights the potential of 5-Aminomethyl-2-chloropyridine as a building block for developing new insecticidal agents.
Q2: How is 5-Aminomethyl-2-chloropyridine synthesized?
A2: 5-Aminomethyl-2-chloropyridine is synthesized through a two-step process. [] First, 5-methyl-2-chloropyridine undergoes chlorination, resulting in a mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine. [] This mixture is then reacted with substituted amines, yielding the desired 5-Aminomethyl-2-chloropyridine. []
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